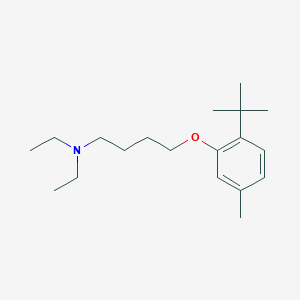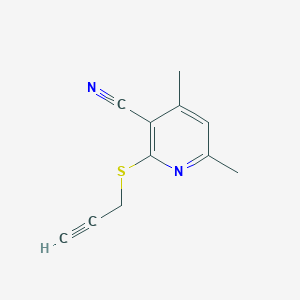
1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as BPPO, is a chemical compound that has been studied extensively in the field of medicinal chemistry. BPPO is a derivative of propanol, which is used in the synthesis of many pharmaceuticals and other organic compounds. The compound is known for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
The mechanism of action of 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to activate the protein kinase C (PKC) pathway, which is involved in cell growth and differentiation. 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes. In Alzheimer's disease, 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to reduce the levels of beta-amyloid and tau proteins, which are involved in the formation of neurofibrillary tangles. In Parkinson's disease, 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to protect dopaminergic neurons from oxidative stress and reduce the levels of inflammatory cytokines.
实验室实验的优点和局限性
1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has several advantages for use in lab experiments. It is a highly selective compound that targets specific signaling pathways in cells. It is also relatively easy to synthesize and can be obtained in high purity. However, 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.
未来方向
There are several future directions for research on 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. One area of interest is the development of more potent and selective derivatives of 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride that can be used in the treatment of diseases. Another area of interest is the investigation of the mechanism of action of 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride and its effects on various signaling pathways in cells. Additionally, more research is needed to determine the safety and efficacy of 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in human clinical trials.
合成方法
1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride can be synthesized through a multi-step process. The first step involves the reaction of benzyl chloride with pyrrolidine to form N-benzylpyrrolidine. The second step involves the reaction of N-benzylpyrrolidine with 1-chloro-3-propanol to form 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. The final step involves the hydrochloric acid-catalyzed formation of 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride hydrochloride.
科学研究应用
1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been extensively studied for its potential use in the treatment of various diseases. In cancer research, 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In Alzheimer's disease research, 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to protect dopaminergic neurons from oxidative stress.
属性
IUPAC Name |
1-phenylmethoxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c16-14(10-15-8-4-5-9-15)12-17-11-13-6-2-1-3-7-13;/h1-3,6-7,14,16H,4-5,8-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMAAKZSWMTFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COCC2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyloxy-3-pyrrolidin-1-yl-propan-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}-6-quinolinecarboxamide](/img/structure/B5204931.png)


![N-(3-methoxyphenyl)-3-{1-[(3-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5204961.png)

![benzyl 4-hydroxy-2-{[(4-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5204969.png)
![2-ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5204975.png)
![methyl 4-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5204983.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205003.png)
![1-[6-(4-chloro-2,6-dimethylphenoxy)hexyl]piperidine](/img/structure/B5205010.png)
![3-{[(4-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5205017.png)
![N-(2-furylmethyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5205023.png)
![5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5205028.png)
![N-(2-furylmethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5205033.png)